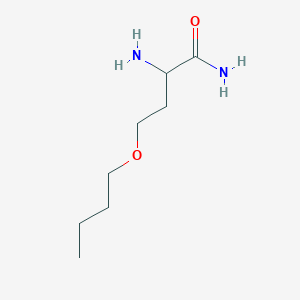

2-Amino-4-butoxybutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-butoxybutanamide is an organic compound with the molecular formula C8H18N2O2 It is a derivative of butanamide, featuring an amino group at the second position and a butoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-butoxybutanamide typically involves the reaction of 4-butoxybutanoic acid with ammonia or an amine source under controlled conditions. One common method is the amidation reaction, where 4-butoxybutanoic acid is treated with ammonia in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-butoxybutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted butanamides.

Scientific Research Applications

2-Amino-4-butoxybutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-butoxybutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The butoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-hydroxybutanamide: Similar structure but with a hydroxy group instead of a butoxy group.

2-Amino-4-methoxybutanamide: Similar structure but with a methoxy group instead of a butoxy group.

2-Amino-4-ethoxybutanamide: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

2-Amino-4-butoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The butoxy group provides increased lipophilicity compared to hydroxy or methoxy analogs, which can influence its behavior in biological systems and industrial processes.

Biological Activity

2-Amino-4-butoxybutanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article aims to detail the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a butoxy group attached to a butanamide backbone, providing it with unique chemical properties that may influence its biological activity. The presence of the amino group is crucial for its interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for evaluating its effectiveness.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MDA-MB-231 (Breast) | 8.01 ± 0.5 | Superior to Doxorubicin |

| MCF-7 (Breast) | 16.20 ± 1.3 | Moderate potency |

| A549 (Lung) | 6.15 | High cytotoxicity |

The compound showed particularly strong activity against the A549 lung cancer cell line with an IC50 of 6.15 µM, indicating its potential as an anti-cancer agent .

The mechanisms through which this compound exerts its effects involve several pathways:

- Autophagy Induction : Research indicates that the compound may induce autophagy in cancer cells, promoting the recycling of cellular components and affecting cell survival pathways .

- EGFR Pathway Modulation : The compound interacts with the epidermal growth factor receptor (EGFR), impacting signaling pathways associated with cell proliferation and survival. This interaction was confirmed through molecular docking studies, revealing binding patterns that suggest alterations in EGFR signaling .

Study on Breast Cancer Cells

In a study focusing on breast cancer cell lines, this compound was found to be more effective than Doxorubicin in certain assays. The results indicated that while Doxorubicin is a well-known chemotherapeutic agent, this compound could offer comparable or superior efficacy against specific cancer types .

Autophagy and Cell Viability

Another significant finding involved the relationship between autophagy and cell viability in A549 cells treated with this compound. The study demonstrated that treatment led to increased levels of reactive oxygen species (ROS), which are known to play a role in autophagic processes and apoptosis . This suggests that the compound's ability to induce oxidative stress may be a contributing factor to its cytotoxic effects.

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-amino-4-butoxybutanamide |

InChI |

InChI=1S/C8H18N2O2/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |

InChI Key |

OCVQTXDTVXABOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCC(C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.